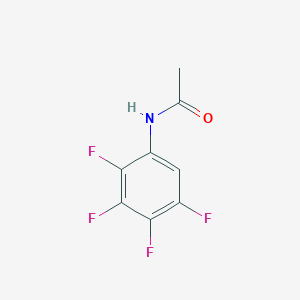

N-(2,3,4,5-tetrafluorophenyl)acetamide

Description

N-(2,3,4,5-Tetrafluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with four fluorine atoms at positions 2, 3, 4, and 5, coupled with an acetamide functional group.

Properties

CAS No. |

16582-88-0 |

|---|---|

Molecular Formula |

C8H5F4NO |

Molecular Weight |

207.12 g/mol |

IUPAC Name |

N-(2,3,4,5-tetrafluorophenyl)acetamide |

InChI |

InChI=1S/C8H5F4NO/c1-3(14)13-5-2-4(9)6(10)8(12)7(5)11/h2H,1H3,(H,13,14) |

InChI Key |

QDHKQWLHTOKHQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5-tetrafluorophenyl)acetamide typically involves the acylation of 2,3,4,5-tetrafluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(2,3,4,5-tetrafluorophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique fluorinated structure.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3,4,5-tetrafluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity by forming strong interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Acetamide Derivatives

Antimicrobial and Antifungal Activity

Key analogs include:

- N-(3,5-Difluorophenyl)acetamide derivatives (e.g., compound 47): Exhibited strong activity against gram-positive bacteria (e.g., Staphylococcus aureus). The reduced fluorine count (two vs.

- N-(Thiazol-2-yl)acetamide (compound 49) and N-(6-Chloropyridin-2-yl)acetamide (compound 50): Demonstrated antifungal activity. The tetrafluoro compound’s lack of heterocyclic substituents may limit its spectrum but enhance selectivity for bacterial targets .

Physicochemical Properties

- Crystal Structure: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct solid-state geometries influenced by electron-withdrawing substituents.

- Solubility: Fluorination generally reduces aqueous solubility due to increased hydrophobicity. However, the tetrafluoro derivative’s amide group may mitigate this through hydrogen bonding, unlike non-polar analogs like 3,5-dichlorophenyl trichloro-acetamide .

Table 1: Key Properties of Fluorinated Acetamides

| Compound | Fluorine Atoms | Biological Activity | Key Feature |

|---|---|---|---|

| N-(2,3,4,5-Tetrafluorophenyl)acetamide | 4 | Not reported (predicted antimicrobial) | High lipophilicity, strong electron withdrawal |

| Compound 47 (3,5-difluorophenyl) | 2 | Gram-positive antibacterial | Moderate metabolic stability |

| Compound 49 (thiazol-2-yl) | 0 | Antifungal | Heterocyclic backbone |

Non-Acetamide Fluorinated Compounds

Chalcone Derivatives

Chalcones (e.g., α,β-unsaturated ketones with aryl groups) exhibit anti-inflammatory and anticancer activities. Unlike this compound, chalcones rely on conjugated π-systems for activity, which may limit their metabolic stability compared to acetamides .

Fluoroquinolones

Levofloxacin and ofloxacin (fluoroquinolone antibiotics) share fluorinated aromatic rings but feature a quinolone core. Their mechanism involves DNA gyrase inhibition, whereas acetamides like this compound likely target membrane proteins or enzymes. The tetrafluoro compound’s simpler structure may reduce off-target effects but limit potency compared to quinolones .

Molluscicidal Fluorinated Aromatics

Tetrafluoronitrobenzene derivatives are potent molluscicides. The tetrafluoro acetamide’s amide group could enhance biodegradability compared to nitro- or bromo-substituted analogs, reducing environmental persistence .

Substituent Effects on Bioactivity

- Steric Effects : The para-fluorine absence (position 6) may reduce steric hindrance, improving binding to narrow active sites compared to fully substituted analogs like 3,5-dichlorophenyl trichloro-acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.